BenchChemオンラインストアへようこそ!

AAK1-IN-2 TFA

Neuropathic pain Kinase inhibition AAK1

AAK1-IN-2 TFA (compound (S)-31) delivers 5.8 nM AAK1 inhibition with 25× selectivity over BIKE, validated in rodent neuropathic pain models (e.g., spared nerve injury). Its brain penetrance and confirmed μ2 phosphorylation reduction at 30 mg/kg s.c. provide a reliable pharmacodynamic biomarker for target engagement studies. This advanced TFA salt form outperforms earlier BMS-911172 scaffolds, offering enhanced potency and selectivity for unambiguous AAK1-specific signaling analysis. Ideal for labs requiring robust in vivo target modulation.

Molecular Formula C24H22F6N4O4
Molecular Weight 544.4 g/mol
Cat. No. B12414094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAAK1-IN-2 TFA
Molecular FormulaC24H22F6N4O4
Molecular Weight544.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C20H20N4.2C2HF3O2/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14;2*3-2(4,5)1(6)7/h3-8,10-11,13,18H,9,22H2,1-2H3;2*(H,6,7)/t18-;;/m0../s1
InChIKeyARWMHIAYTRRPLS-NTEVMMBTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AAK1-IN-2 TFA for Neuropathic Pain Research: Procurement Considerations and Core Identity


AAK1-IN-2 TFA (compound (S)-31) is a small-molecule inhibitor of Adaptor Protein 2-Associated Kinase 1 (AAK1), an enzyme involved in clathrin-mediated endocytosis [1]. As a TFA salt form, it is supplied as a research-grade compound with a purity typically exceeding 98% and a molecular weight of 544.45 g/mol [2]. The compound is derived from a structure-based optimization campaign that replaced a bicyclic heterocyclic aryl amide scaffold, leading to enhanced potency and kinase selectivity relative to earlier lead compounds [3].

Why Generic Substitution of AAK1-IN-2 TFA Is Not Advisable


AAK1 inhibitors exhibit substantial divergence across potency, kinome selectivity, brain penetration, and functional cellular activity, even within structurally related series. These differences arise from subtle variations in ATP-binding pocket interactions, as evidenced by the >46-fold range in biochemical IC50 values among commercially available AAK1 inhibitors (from 1.8 µM for SGC-AAK1-1N to 5.8 nM for AAK1-IN-2 TFA) [1]. Moreover, cross-activity against closely related NAK-family kinases (BIKE/BMP2K and GAK) varies dramatically—some inhibitors exhibit only modest selectivity (e.g., LP-935509 shows only ~4.2× selectivity over BIKE), whereas AAK1-IN-2 TFA demonstrates 25-fold selectivity over BIKE [2]. Substituting one AAK1 inhibitor for another without quantitative justification risks confounding experimental interpretation due to differential off-target kinase engagement and divergent in vivo target modulation profiles [3].

Quantitative Evidence Guide: AAK1-IN-2 TFA vs. Comparator AAK1 Inhibitors


AAK1-IN-2 TFA Biochemical Potency Advantage vs. Earlier BMS-911172

AAK1-IN-2 TFA (IC50 = 5.8 nM) exhibits 6-fold higher biochemical potency against AAK1 compared to the earlier tool compound BMS-911172 (IC50 = 35 nM), as measured in identical enzymatic assay format [1]. The improvement stems from the bicyclic heterocyclic replacement of the aryl amide moiety in the original scaffold, which enhanced binding interactions within the ATP pocket [2].

Neuropathic pain Kinase inhibition AAK1

AAK1-IN-2 TFA Kinase Selectivity: 25-Fold Window Over BIKE (BMP2K)

AAK1-IN-2 TFA exhibits 25-fold selectivity over the closely related NAK-family kinase BIKE (BMP2K), with an IC50 of 161 nM for BIKE compared to 5.8 nM for AAK1 . This selectivity profile differs substantially from LP-935509, which demonstrates only ~4.2-fold selectivity over BIKE (AAK1 IC50 = 3.3 nM; BIKE IC50 = 14 nM) [1][2]. The wider selectivity window of AAK1-IN-2 TFA reduces the likelihood of confounding phenotypic readouts attributable to BIKE inhibition.

Kinase selectivity Off-target profiling AAK1

AAK1-IN-2 TFA Brain Penetrance: A Discriminating Feature for CNS Applications

AAK1-IN-2 TFA is reported to be brain-penetrant, a property essential for modulating AAK1 activity within the central nervous system [1]. While several AAK1 inhibitors are also brain-penetrant (e.g., LP-935509, BMS-911172), the chemical probe SGC-AAK1-1 notably lacks in vivo exposure and is not suitable for CNS studies [2][3]. Procurement of AAK1-IN-2 TFA for neuropathic pain research is supported by this established BBB permeability, whereas SGC-AAK1-1 is limited to in vitro biochemical and cellular applications only.

Blood-brain barrier CNS penetration Neuropathic pain

AAK1-IN-2 TFA In Vivo Target Engagement: μ2 Phosphorylation Reduction

AAK1-IN-2 TFA demonstrates robust in vivo target engagement in mice: subcutaneous administration at 30 mg/kg effectively reduced μ2 phosphorylation, a direct functional readout of AAK1 kinase activity . This provides direct pharmacodynamic evidence of AAK1 inhibition at the tissue level. In contrast, SGC-AAK1-1 lacks reported in vivo target engagement data and is characterized as having 'weak cellular activity' and 'no in vivo exposure' [1][2]. LP-935509 also reduces μ2 phosphorylation (cellular IC50 = 2.8 nM), but with less selectivity over BIKE [3].

Target engagement In vivo pharmacology Biomarker

Recommended Research and Industrial Application Scenarios for AAK1-IN-2 TFA


In Vivo Neuropathic Pain Studies Requiring CNS-Penetrant AAK1 Inhibition

AAK1-IN-2 TFA is the appropriate selection for rodent models of neuropathic pain (e.g., spared nerve injury, formalin phase II) where both brain penetrance and in vivo target engagement are non-negotiable requirements [1]. Its confirmed reduction of μ2 phosphorylation at 30 mg/kg s.c. provides a validated pharmacodynamic biomarker for confirming target modulation in vivo, enabling researchers to correlate AAK1 inhibition with behavioral pain endpoints .

Cellular and Biochemical Assays Requiring High Potency with Defined Kinase Selectivity

In vitro experiments requiring robust AAK1 inhibition at low nanomolar concentrations, with a defined selectivity window (25-fold over BIKE), should preferentially employ AAK1-IN-2 TFA [1]. This is particularly important in cell lines or primary cultures co-expressing BIKE and AAK1, where use of less selective inhibitors (e.g., LP-935509, which shows only ~4.2× selectivity) may confound interpretation of AAK1-specific signaling events .

Structure-Activity Relationship (SAR) Benchmarking in AAK1 Inhibitor Optimization

As the optimized product of a bicyclic heterocyclic aryl amide replacement strategy, AAK1-IN-2 TFA (compound (S)-31) serves as an advanced benchmark for medicinal chemistry programs aiming to improve upon the BMS-911172 scaffold [1]. Its 6-fold potency enhancement over BMS-911172 and improved selectivity profile provide quantitative comparators for evaluating novel AAK1 inhibitor candidates in the same chemical series .

Comparative Selectivity Profiling vs. NAK-Family Kinase Probes

Studies requiring differentiation between AAK1-dependent and BIKE-dependent cellular phenotypes can utilize AAK1-IN-2 TFA alongside a more BIKE-active comparator (e.g., LP-935509) to dissect kinase-specific contributions [1]. The 25-fold selectivity window of AAK1-IN-2 TFA over BIKE contrasts with the ~4.2× window of LP-935509, enabling orthogonal validation of AAK1-specific pharmacology when both tools are employed in parallel .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for AAK1-IN-2 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.